1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-16-6-8-17(9-7-16)14-25-24(29)18-10-12-28(13-11-18)23-22-21(26-15-27-23)19-4-2-3-5-20(19)30-22/h2-9,15,18H,10-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJPIEVLCYUIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Structure and Properties
The compound features a unique structural framework that includes a benzofuro-pyrimidine core linked to a piperidine ring via a carboxamide functional group. The presence of a methylbenzyl moiety enhances its solubility and may influence its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C24H26N4O2 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide |
Anticancer Properties
Research indicates that compounds similar to 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide exhibit significant anticancer properties. For example, studies have shown that derivatives of benzofuro-pyrimidine can inhibit various cancer cell lines by interfering with critical signaling pathways such as the PI3K/Akt pathway, which is essential for cell survival and proliferation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease progression. For instance, it has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory responses and pain modulation. Inhibition of sEH can lead to increased levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), suggesting its role in managing inflammatory diseases .
Study on Antiviral Activity
A study focused on the antiviral activity of related piperidine derivatives indicated that compounds with structural similarities to 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide exhibited moderate protection against viruses such as HIV and HSV-1. The compounds were tested in vitro, showing varying degrees of cytotoxicity and antiviral efficacy .
Synthesis and Biological Evaluation
In a synthesis study involving various piperidine derivatives, researchers synthesized 13 alkyl derivatives and evaluated them for their biological activities. The results demonstrated that certain derivatives showed promising results against multiple viral strains and exhibited antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
